Validated LC-MS/MS Method Using Taltirelin-13C,d3 as an Internal Standard Achieves High Analytical Precision
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Taltirelin in human plasma has been developed and validated using Taltirelin-13C,d3 as the internal standard . This method demonstrates that the use of the SIL-IS provides reliable quantitation over a linear range of 17–4137 pg/mL in human plasma [1]. The assay achieved a precision, expressed as relative deviation, of less than 9.8% across the entire concentration range [1]. In contrast, bioanalytical methods that rely on non-isotopic internal standards or external calibration fail to correct for matrix effects in biological samples, leading to higher variability and potential inaccuracies in PK parameter estimation [2].
| Evidence Dimension | Analytical Precision (Relative Deviation) |
|---|---|
| Target Compound Data | Precision < 9.8% over 17–4137 pg/mL |
| Comparator Or Baseline | Non-isotopic internal standard/external calibration |
| Quantified Difference | Provides necessary correction for matrix effects; precision otherwise compromised |
| Conditions | LC-MS/MS analysis of taltirelin in human plasma; MRM transition m/z 406→264 |
Why This Matters
Procuring Taltirelin-13C,d3 is essential for achieving validated, high-precision quantitation required for regulatory bioanalysis and pharmacokinetic studies.
- [1] Chen J, et al. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry. J Pharm Biomed Anal. 2003;30(5):1725-1732. View Source
- [2] Sinomed. Discussion on Issues Related to the Use of Internal Standards in LC-MS Bioanalysis. View Source
